molecular formula C9H7B B3049590 1-(Bromomethyl)-2-ethynylbenzene CAS No. 211508-95-1

1-(Bromomethyl)-2-ethynylbenzene

Cat. No.: B3049590
CAS No.: 211508-95-1
M. Wt: 195.06 g/mol
InChI Key: VQYHSHIINCLCJO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to control temperature and reaction time precisely. This ensures consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethynylbenzene involves its reactivity due to the presence of both the bromomethyl and ethynyl groups. The bromomethyl group is highly reactive in nucleophilic substitution reactions, while the ethynyl group can participate in addition reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(bromomethyl)-2-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYHSHIINCLCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578692
Record name 1-(Bromomethyl)-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211508-95-1
Record name 1-(Bromomethyl)-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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